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molecular formula C11H18O4 B3133371 Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate CAS No. 387845-21-8

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate

Cat. No. B3133371
M. Wt: 214.26 g/mol
InChI Key: VELXZWJQALABFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06943184B2

Procedure details

To a solution of 0.75 mol of the compound obtained in Step 1 in 200 ml of ether there are added 1.5 g of rhodium acetate and then, over 6 hours, a solution of 93 g of ethyl diazoacetate in 50 ml of ether. After stirring at ambient temperature for 16 hours, the reaction mixture is filtered and is then distilled at 50-90° C. and 0.5 torr. The residue obtained is redistilled at 80-84° C. and 0.2 torr, allowing the expected product to be isolated.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][O:5]1)=[CH2:2].[N+](=C[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N-].[CH3:18]COCC>C([O-])(=O)C.[Rh+3].C([O-])(=O)C.C([O-])(=O)C>[O:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH:4]1[O:3][CH:1]1[CH2:18][CH:2]1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0.75 mol
Type
reactant
Smiles
C(=C)OC1OCCCC1
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
1.5 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Rh+3].C(C)(=O)[O-].C(C)(=O)[O-]
Step Two
Name
Quantity
93 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
is then distilled at 50-90° C.
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
is redistilled at 80-84° C.
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
O1C(CCCC1)OC1C(C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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